(1R)-1-(oxolan-3-yl)ethan-1-ol

CAS No.: 1372908-76-3

Cat. No.: VC2873081

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1372908-76-3 |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | (1R)-1-(oxolan-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1 |

| Standard InChI Key | ARDSHQRPKXPELC-LWOQYNTDSA-N |

| Isomeric SMILES | C[C@H](C1CCOC1)O |

| SMILES | CC(C1CCOC1)O |

| Canonical SMILES | CC(C1CCOC1)O |

Introduction

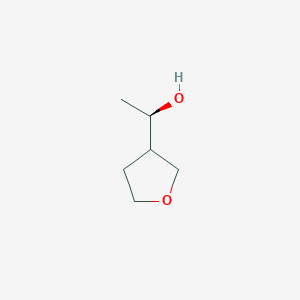

Chemical Identity and Structure

(1R)-1-(oxolan-3-yl)ethan-1-ol is a derivative of ethanol featuring a substituted oxolane (tetrahydrofuran) ring. The compound possesses a chiral center, designated by the (1R) configuration, indicating its stereochemical orientation that plays a crucial role in its biological interactions and chemical reactivity. This stereochemistry is particularly significant as it determines the compound's spatial arrangement, which directly influences its biochemical behavior and potential pharmaceutical applications.

The molecular formula of this compound is C6H12O2 with a molecular weight of approximately 116.16 g/mol . The structure contains a hydroxyl group attached to the ethanol moiety and an oxolane ring, which contributes to its unique chemical properties. The specific stereochemistry at the chiral center gives this molecule its distinct three-dimensional arrangement, which is critical for potential biological activity and pharmaceutical relevance.

Structural Characteristics

The compound features several key structural elements:

-

A five-membered oxolane (tetrahydrofuran) ring

-

A hydroxyl group (-OH) attached to the chiral carbon

-

An ethanol moiety with the (1R) stereochemical configuration

-

A total of 6 carbon atoms arranged in a specific spatial orientation

This structural arrangement allows for specific interactions with biological receptors and enzymatic systems, making it potentially valuable in pharmaceutical research and development. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the oxolane ring provides a rigid scaffold that can influence binding affinity and selectivity.

Physical and Chemical Properties

The physical and chemical properties of (1R)-1-(oxolan-3-yl)ethan-1-ol are determined by its molecular structure and functional groups. Understanding these properties is essential for predicting its behavior in various chemical reactions and biological systems.

Physical Properties

While specific experimental data for (1R)-1-(oxolan-3-yl)ethan-1-ol is limited in the available literature, its structural features suggest properties similar to other alcohols with cyclic components. Based on related compounds, it likely exists as a colorless liquid or crystalline solid at room temperature. Its molecular weight of 116.16 g/mol places it in the category of low molecular weight organic compounds .

Chemical Reactivity

The presence of a hydroxyl group makes this compound capable of participating in various chemical reactions typical of secondary alcohols. These include:

-

Oxidation reactions to form ketones

-

Esterification with carboxylic acids

-

Dehydration to form alkenes

-

Substitution reactions to form halides or other derivatives

The oxolane ring provides additional reactivity patterns, including ring-opening under certain conditions. The specific (1R) stereochemistry influences the direction and rate of many of these reactions, particularly in asymmetric synthesis applications.

Spectroscopic Properties

The predicted collision cross-section data for the related compound 1-(oxolan-3-yl)ethan-1-ol provides insight into its behavior in mass spectrometry applications. The following table illustrates these properties:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 117.09101 | 123.5 |

| [M+Na]⁺ | 139.07295 | 132.7 |

| [M+NH₄]⁺ | 134.11755 | 132.0 |

| [M+K]⁺ | 155.04689 | 130.4 |

| [M-H]⁻ | 115.07645 | 125.2 |

| [M+Na-2H]⁻ | 137.05840 | 126.9 |

| [M]⁺ | 116.08318 | 125.0 |

| [M]⁻ | 116.08428 | 125.0 |

Applications and Research Interest

The structural features of (1R)-1-(oxolan-3-yl)ethan-1-ol suggest several potential applications in pharmaceutical chemistry and synthetic organic chemistry. Its chiral nature and functional groups make it particularly valuable for specific applications.

Synthetic Utility

In synthetic organic chemistry, (1R)-1-(oxolan-3-yl)ethan-1-ol may serve as:

-

A chiral auxiliary in asymmetric synthesis

-

A building block for the construction of more complex molecules

-

A source of chirality in the synthesis of natural products

Its value in synthetic chemistry stems from its well-defined stereochemistry and functional groups that allow for selective transformations. The secondary alcohol functionality can be selectively modified, while the oxolane ring provides a rigid scaffold that can influence the stereochemical outcome of subsequent reactions.

Analytical Standards

High-purity samples of (1R)-1-(oxolan-3-yl)ethan-1-ol may serve as analytical standards in:

-

Chromatographic method development

-

Mass spectrometry calibration

-

Stereochemical analysis of related compounds

Structural Comparison with Related Compounds

Understanding the structural relationships between (1R)-1-(oxolan-3-yl)ethan-1-ol and similar compounds provides valuable context for predicting its properties and behavior.

Comparison with Similar Oxolane Derivatives

Several related compounds share structural features with (1R)-1-(oxolan-3-yl)ethan-1-ol:

| Compound | Molecular Formula | Key Structural Differences |

|---|---|---|

| 1-(oxolan-3-yl)ethan-1-ol | C6H12O2 | Lacks specific (1R) stereochemistry |

| (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol | C6H13NO2 | Contains an additional amino group |

| (1R)-1-(oxetan-3-yl)ethanol | C5H10O2 | Contains a four-membered oxetan ring instead of a five-membered oxolane ring |

These structural differences, though subtle, can significantly impact the chemical reactivity, physical properties, and biological activity of these compounds .

Stereochemical Considerations

The (1R) stereochemistry of (1R)-1-(oxolan-3-yl)ethan-1-ol distinguishes it from its enantiomer, (1S)-1-(oxolan-3-yl)ethan-1-ol. This stereochemical difference is critical for:

-

Interactions with biological systems, which often exhibit high stereoselectivity

-

Use in asymmetric synthesis, where the stereochemical outcome depends on the configuration of the starting materials

-

Pharmaceutical applications, where different enantiomers may exhibit different activities and safety profiles

Understanding these stereochemical relationships is essential for predicting the behavior of (1R)-1-(oxolan-3-yl)ethan-1-ol in various applications and for designing effective synthetic routes to this compound.

Analytical Identification

Accurate identification and characterization of (1R)-1-(oxolan-3-yl)ethan-1-ol are essential for research and applications. Several analytical techniques can be employed for this purpose.

Spectroscopic Identification

Spectroscopic methods provide valuable tools for identifying and characterizing (1R)-1-(oxolan-3-yl)ethan-1-ol:

-

Nuclear Magnetic Resonance (NMR) spectroscopy can verify the structure and stereochemistry

-

Infrared (IR) spectroscopy can confirm the presence of hydroxyl and ether functional groups

-

Mass spectrometry can provide molecular weight confirmation and fragmentation patterns

The predicted collision cross-section data presented earlier can serve as reference values for mass spectrometry-based identification .

Chromatographic Analysis

Chromatographic techniques are valuable for analyzing (1R)-1-(oxolan-3-yl)ethan-1-ol:

-

High-Performance Liquid Chromatography (HPLC) with chiral columns can separate and quantify enantiomers

-

Gas Chromatography (GC) can provide high-resolution separation

-

Thin-Layer Chromatography (TLC) can serve as a rapid screening method

These techniques, particularly when coupled with spectroscopic detectors, provide powerful tools for identification and purity assessment.

Chemical Identifiers

Various chemical identifiers can be used to uniquely identify (1R)-1-(oxolan-3-yl)ethan-1-ol in databases and literature:

-

IUPAC Name: (1R)-1-(oxolan-3-yl)ethanol

-

InChI string: (expected to be similar to related compounds but specific to the (1R) configuration)

-

SMILES notation: Representing the specific stereochemistry of the molecule

These identifiers are essential for unambiguous communication about the compound in scientific literature and databases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume